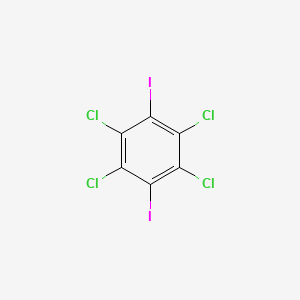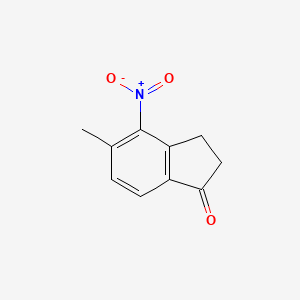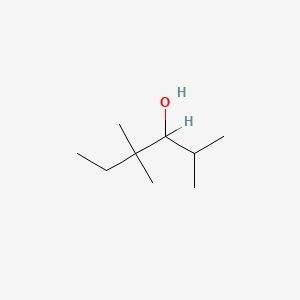
1-Ethynylazulene
Overview
Description
1-Ethynylazulene is an organic compound characterized by the presence of an ethynyl group attached to the azulene ring. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons. The ethynyl group, a carbon-carbon triple bond, adds unique reactivity to the molecule, making this compound a valuable compound in various chemical applications.
Preparation Methods
1-Ethynylazulene can be synthesized through several methods. One common approach involves the Sonogashira-Hagihara cross-coupling reaction, where an iodoazulene derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . This reaction typically occurs under mild conditions and provides good yields of this compound.
Another method involves the hydration of 1-azulenylalkynes using trifluoroacetic acid as a Brønsted acid . This metal-free approach is advantageous due to its regioselectivity and compatibility with various functional groups. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethynylazulene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The triple bond in the ethynyl group can be reduced to a double or single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the azulene ring, particularly at the 1- and 3-positions. Reagents such as halogens and sulfonic acids are commonly used.
Cycloaddition: The ethynyl group can participate in cycloaddition reactions, forming various cyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carbonyl compounds, while reduction results in alkenes or alkanes.
Scientific Research Applications
1-Ethynylazulene has numerous applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly for its unique electronic properties and reactivity.
Mechanism of Action
The mechanism of action of 1-Ethynylazulene involves its interaction with various molecular targets. The ethynyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. The azulene ring, with its electron-rich five-membered ring and electron-deficient seven-membered ring, can participate in charge-transfer interactions. These properties make this compound a versatile compound in chemical reactions and material science .
Comparison with Similar Compounds
1-Ethynylazulene can be compared with other azulene derivatives, such as:
1-Iodoazulene: Used as a precursor in the synthesis of this compound through the Sonogashira-Hagihara reaction.
1-Azulenylalkynes: Similar in structure but differ in the substituents attached to the ethynyl group.
Azulene-substituted tetracyanobutadienes: These compounds exhibit unique electrochemical properties and are used in organic electronics.
The uniqueness of this compound lies in its combination of the ethynyl group and the azulene ring, providing a distinct set of reactivity and electronic properties that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-ethynylazulene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-2-10-8-9-11-6-4-3-5-7-12(10)11/h1,3-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCILIOMAFBLYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462560 | |
| Record name | Azulene, 1-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67237-55-2 | |
| Record name | Azulene, 1-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride](/img/structure/B3055759.png)









![Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester](/img/structure/B3055776.png)
